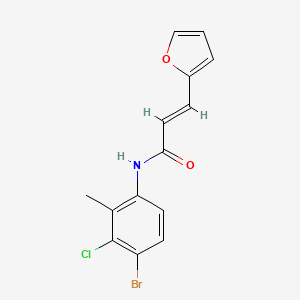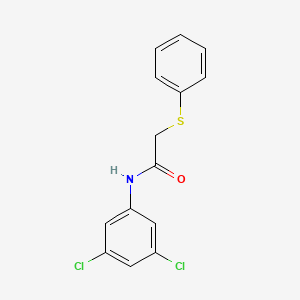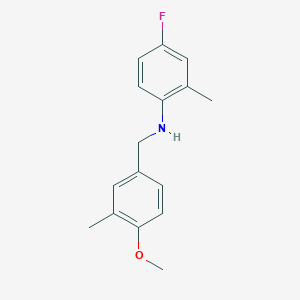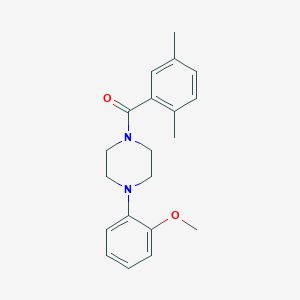
N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide, also known as BCAF, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCAF belongs to the class of acrylamides and has been synthesized using various methods.
作用机制
The mechanism of action of N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various cellular pathways. This compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide is its potential therapeutic applications in various diseases. This compound has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetic properties are not fully understood. Additionally, the synthesis of this compound is complex and requires the use of expensive reagents and equipment.
未来方向
There are several future directions that can be explored to further understand the therapeutic potential of N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide. One of the major areas of research is to investigate the toxicity and pharmacokinetic properties of this compound in vivo. Additionally, further studies are needed to elucidate the molecular mechanism of action of this compound and its potential therapeutic targets. Moreover, the development of novel synthetic methods for this compound can lead to the production of more efficient and cost-effective derivatives. Finally, the evaluation of this compound in preclinical and clinical trials can provide valuable insights into its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound can be synthesized using various methods, and it has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. However, there are also some limitations associated with the use of this compound in lab experiments. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
合成方法
N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. Among these methods, the Suzuki-Miyaura coupling reaction has been found to be the most efficient and widely used method for the synthesis of this compound. This method involves the coupling of 4-bromo-3-chloro-2-methylphenylboronic acid with 3-(2-furyl)acryloyl chloride in the presence of a palladium catalyst to yield this compound.
科学研究应用
N-(4-bromo-3-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antimicrobial properties. Several studies have demonstrated the anticancer activity of this compound against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial activity against several bacterial strains.
属性
IUPAC Name |
(E)-N-(4-bromo-3-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-9-12(6-5-11(15)14(9)16)17-13(18)7-4-10-3-2-8-19-10/h2-8H,1H3,(H,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBACJYAZCVWXBF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)




![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)

![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)


![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)